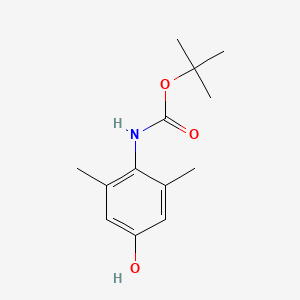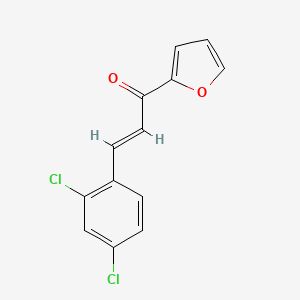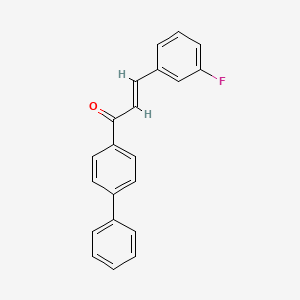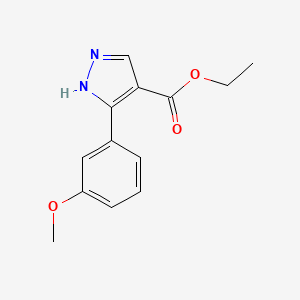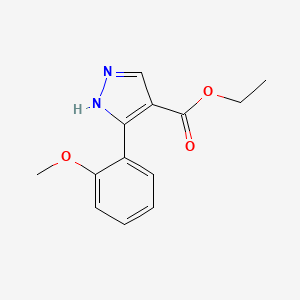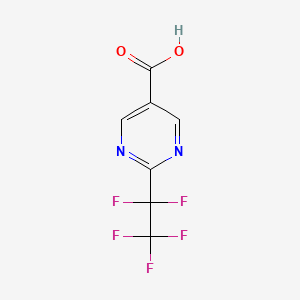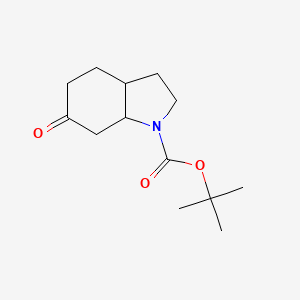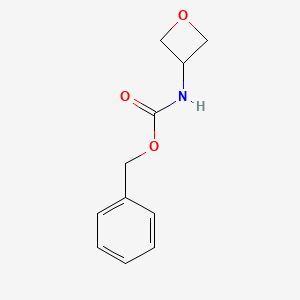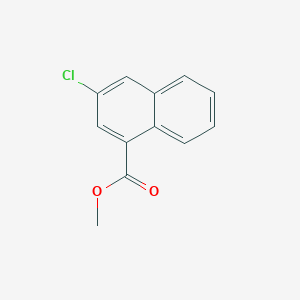
3-Fluoro-2,4-dimethylphenylboronic acid; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2,4-dimethylphenylboronic acid is a chemical compound that belongs to the boronic acid family. It is a solid substance with a molecular weight of 167.98 .
Molecular Structure Analysis
The InChI code for 3-Fluoro-2,4-dimethylphenylboronic acid is1S/C8H10BFO2/c1-5-3-4-7 (9 (11)12)6 (2)8 (5)10/h3-4,11-12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
3-Fluoro-2,4-dimethylphenylboronic acid is a solid substance . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Suzuki–Miyaura Cross-Coupling
3-Fluoro-2,4-dimethylphenylboronic acid: is a valuable reagent in the Suzuki–Miyaura cross-coupling reaction, which is a pivotal method for forming carbon-carbon bonds in organic synthesis . This reaction is widely used for creating biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and organic materials. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide in the presence of a palladium catalyst.
Arylation Reactions
This compound is also utilized in arylation reactions, where it contributes to the introduction of an aryl group into a molecule . Arylation is essential in the synthesis of complex organic molecules, including the construction of aromatic rings, which are core structures in many drugs and advanced materials.
Protodeboronation Studies
Protodeboronation refers to the removal of the boron group from boronic esters3-Fluoro-2,4-dimethylphenylboronic acid can be used to study the protodeboronation process, which is a critical step in some synthetic pathways, particularly when the boron moiety is no longer needed after certain transformations .
Homocoupling Reactions
The compound finds application in homocoupling reactions, where two identical molecules are joined to form a new compound with a biaryl or diene structure . These reactions are significant in the synthesis of polymers and complex organic compounds.
Functional Group Transformations
Due to the versatile nature of boronic acids, 3-Fluoro-2,4-dimethylphenylboronic acid can be transformed into various functional groups, expanding its utility in synthetic chemistry . Transformations include oxidations, aminations, halogenations, and C-C bond formations such as alkenylations and alkynylations.
Material Science Applications
In material science, this boronic acid is used to modify surfaces and create functional materials with specific properties. Its ability to form stable covalent bonds with other organic molecules makes it an excellent choice for surface functionalization.
Safety and Hazards
The safety information for 3-Fluoro-2,4-dimethylphenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
The primary target of 3-Fluoro-2,4-dimethylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, the 3-Fluoro-2,4-dimethylphenylboronic acid interacts with its target, the palladium catalyst, through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium atom . The palladium catalyst also undergoes an oxidative addition with electrophilic organic groups, forming a new Pd–C bond .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by 3-Fluoro-2,4-dimethylphenylboronic acid. This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects include the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable bioavailability.
Result of Action
The result of the action of 3-Fluoro-2,4-dimethylphenylboronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry.
Propriétés
IUPAC Name |
(3-fluoro-2,4-dimethylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMGJPPIHJAPAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)F)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-2,4-dimethylphenyl)boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324415.png)
